7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

Heterocyclic synthesis Medicinal chemistry Chemical biology

7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde is a privileged imidazo[1,2-a]pyridine scaffold featuring a 7-fluoro substituent that delivers metabolic stability and reduces P-gp-mediated efflux, a property not achievable with non-fluorinated or positional-isomer analogs. The C3-aldehyde enables condensation, reductive amination, and oxazole formation for focused library synthesis. Substitution position is critical for biological activity, making this 7-fluoro variant essential for systematic SAR exploration. Supplied with ≥98% purity and batch QC (NMR, HPLC) for reproducible lead optimization and fluorinated probe development.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
Cat. No. B8011853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CN2C(=NC=C2C=O)C=C1F
InChIInChI=1S/C8H5FN2O/c9-6-1-2-11-7(5-12)4-10-8(11)3-6/h1-5H
InChIKeyAAGXTBVRDSMGNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde: Core Properties and Procurement Specifications


7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS: 1388027-96-0) is a fluorinated heterocyclic building block consisting of a fused imidazo[1,2-a]pyridine core bearing a fluorine atom at the 7-position and a reactive aldehyde group at the 3-position [1]. It possesses a molecular formula of C8H5FN2O and a molecular weight of 164.14 g/mol, and is commercially available in ≥95% to 98% purity from multiple vendors . The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in numerous pharmacologically active compounds, with the C3-aldehyde moiety enabling efficient diversification through condensation, nucleophilic addition, and other transformations [2].

Why Generic Imidazopyridine-3-carbaldehydes Cannot Substitute for the 7-Fluoro Variant


Generic substitution within the imidazo[1,2-a]pyridine-3-carbaldehyde class is not viable for applications where specific electronic, steric, or metabolic profiles are required. The position of substitution on the imidazopyridine core is a pivotal factor governing both physicochemical properties and biological activity, as demonstrated by studies showing that even positional isomers can exhibit divergent mutagenic/antimutagenic profiles and metabolic activation patterns [1]. The 7-fluoro substituent introduces unique electron-withdrawing effects that modulate the reactivity of the fused bicyclic system differently than substitutions at the 5-, 6-, or 8-positions [2]. Furthermore, fluorine incorporation at specific positions can significantly reduce P-glycoprotein (P-gp)-mediated efflux and improve oral bioavailability relative to non-fluorinated or differently substituted analogs—a property that cannot be assumed for positional isomers or non-fluorinated alternatives [3]. Consequently, researchers seeking to exploit structure-activity relationships (SAR) tied to the 7-fluoro motif cannot interchange this compound with other imidazo[1,2-a]pyridine-3-carbaldehydes without risking substantial alterations in target engagement, metabolic stability, and downstream pharmacological outcomes.

Quantitative Evidence: Differentiation of 7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde from Analogs


Synthetic Utility as a Diversifiable Aldehyde Building Block in Heterocyclic Library Construction

7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde provides a unique combination of a C3-aldehyde handle and a C7-fluorine substituent on the imidazo[1,2-a]pyridine core, enabling synthetic diversification that is not achievable with non-fluorinated analogs such as the parent imidazo[1,2-a]pyridine-3-carbaldehyde. In a representative synthetic protocol, the structurally related 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde was converted to a series of 16 oxazole derivatives via a two-step protocol involving condensation with tosylmethyl isocyanide (TosMIC), demonstrating the utility of the C3-aldehyde group in generating biologically active analogs [1]. The 7-fluoro variant offers an alternative substitution pattern that may be required for specific SAR exploration, as fluorine placement on the pyridine ring modulates electronic distribution differently than at the 6-position [2].

Heterocyclic synthesis Medicinal chemistry Chemical biology

Influence of 7-Fluoro Substitution on Metabolic Stability and P-gp-Mediated Efflux Liability

The strategic placement of a fluorine atom on the imidazo[1,2-a]pyridine scaffold can substantially impact metabolic stability and efflux transporter recognition. Studies on imidazo[1,2-a]pyridine-based PDGFR inhibitors demonstrated that incorporation of a fluorine-substituted piperidine moiety resulted in significant reduction of P-glycoprotein (P-gp)-mediated efflux, leading to improved oral bioavailability [1]. While this study evaluated a structurally distinct series, the class-level inference establishes that fluorine substitution on the imidazo[1,2-a]pyridine framework can modulate P-gp recognition and metabolic liability in a position-dependent manner. The 7-fluoro substituent may offer distinct metabolic protection compared to non-fluorinated analogs or compounds bearing metabolically labile substituents (e.g., methyl groups susceptible to CYP-mediated oxidation) [2].

Drug metabolism Pharmacokinetics ADME optimization

Electronic Modulation of Imidazo[1,2-a]pyridine Core by 7-Fluoro Substituent

The 7-fluoro substituent exerts a measurable electron-withdrawing inductive effect (-I effect) on the imidazo[1,2-a]pyridine core while contributing minimal resonance perturbation due to the poor overlap of fluorine's lone pairs with the aromatic π-system [1]. This electronic profile differs from that of electron-donating substituents (e.g., -CH3 at the 8-position, MW 160.17) or other halogens (e.g., -Cl, -Br) which introduce steric bulk and distinct polarizability characteristics. The fluorine atom at C7 alters the π-electron density distribution across the fused bicyclic system, which can influence π-π stacking interactions with biological targets, as well as the electrophilicity of the C3-aldehyde group [2]. Class-level studies on imidazo[1,2-a]pyridine derivatives have demonstrated that substitution pattern on the pyridine ring affects both target binding affinity and selectivity profiles [3].

Physical organic chemistry Structure-activity relationships Molecular design

Comparative Physicochemical Properties of Imidazo[1,2-a]pyridine-3-carbaldehyde Positional Isomers

Direct comparison of physicochemical parameters between 7-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (C8H5FN2O, MW 164.14) and the parent non-fluorinated analog imidazo[1,2-a]pyridine-3-carbaldehyde (C8H6N2O, MW 146.15) reveals a molecular weight increase of 17.99 g/mol and a calculated lipophilicity reduction attributable to fluorine substitution [1]. Commercial vendors offer the 7-fluoro variant in 95-98% purity , which is comparable to the purity specifications of non-fluorinated and alternatively substituted imidazo[1,2-a]pyridine-3-carbaldehydes . The 7-fluoro substitution at the pyridine ring differentiates this compound from 6-fluoro, 5-methyl, and 8-methyl positional isomers, each of which presents a unique molecular formula, molecular weight, and electronic profile [2].

Physicochemical characterization Compound procurement Analytical chemistry

Position-Dependent Biological Activity in Imidazo[1,2-a]pyridine Derivatives

The position of substitution on the imidazo[1,2-a]pyridine core is a critical determinant of biological activity. Studies evaluating the mutagenic and antimutagenic activity of imidazo[1,2-a]pyridine derivatives demonstrated that the position of the imidazopyridine core and the requirement for metabolic activation are pivotal factors governing activity profiles [1]. Specifically, compounds with different substitution patterns on the pyridine ring exhibited divergent activity spectra, with some positional isomers displaying strong antimutagenic effects while others were inactive. In a separate study, 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde-derived oxazole analogs (4a-p) exhibited urease inhibition with IC50 values ranging from 5.68 ± 1.66 μM (compound 4i) to 10.45 ± 2.57 μM (compound 4h), outperforming the standard thiourea drug (IC50 = 21.37 ± 1.76 μM) [2]. The 7-fluoro positional isomer offers a distinct substitution pattern for exploring structure-activity relationships that cannot be probed using the 6-fluoro or other positional analogs.

Pharmacology Drug discovery Structure-activity relationship

Commercial Availability and Supply Chain Specifications of 7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde

7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 1388027-96-0) is commercially available from multiple established vendors with specified purity ranges and packaging options . Pricing data from a European supplier indicates approximately €64.00 per 100 mg and €357.00 per 1 g (Fluorochem brand, 95% purity) . These specifications are comparable to those of related imidazo[1,2-a]pyridine-3-carbaldehydes, such as 2-phenyl-imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 3672-39-7, 98% purity) and 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 3672-39-7 derivatives), which are also available at similar purity grades . The compound is stocked by Bidepharm (CAS 1388027-96-0, 98% purity, catalog BD764397), AKSci (catalog 0449ES, 98% purity), MuseChem (catalog L000151, ≥95% purity), and MolCore (NLT 98% purity), with batch-specific QC documentation including NMR, HPLC, and GC available upon request .

Compound procurement Supply chain Quality specifications

Recommended Application Scenarios for 7-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde Based on Differential Evidence


Medicinal Chemistry SAR Campaigns Requiring C7-Fluorine Substitution for Metabolic Stability Optimization

Use 7-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde as a core building block in lead optimization programs where metabolic stability at the C7 position is a primary concern. The fluorine substituent provides a metabolic blockade against CYP-mediated oxidation while potentially reducing P-gp-mediated efflux, as inferred from class-wide SAR studies on fluorinated imidazo[1,2-a]pyridines [1]. The C3-aldehyde enables diversification via condensation reactions to generate focused libraries for SAR exploration, as demonstrated by the conversion of 6-fluoro analogs to 16 oxazole derivatives with improved potency over thiourea standard [2].

Synthesis of Fluorinated Heterocyclic Libraries via C3-Aldehyde Derivatization

Employ this compound as a versatile aldehyde building block for generating diverse fluorinated heterocyclic libraries. The C3-aldehyde group is compatible with condensation reactions using TosMIC to form oxazoles, Claisen-Schmidt condensations to form chalcones, and reductive amination to generate amine derivatives [1]. The 7-fluoro substituent remains intact throughout these transformations, allowing the construction of fluorinated compound collections with consistent substitution patterns for systematic SAR studies. Commercial availability in 95-98% purity with batch QC documentation (NMR, HPLC) ensures reproducibility across library synthesis campaigns [2].

Investigating Position-Dependent Biological Activity in Imidazo[1,2-a]pyridine Series

Utilize 7-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde in comparative SAR studies examining the effect of fluorine substitution position on biological activity. Studies demonstrate that substitution position on the imidazopyridine core is a pivotal factor governing both metabolic activation and biological outcomes, with positional isomers exhibiting divergent activity profiles [1]. The 7-fluoro variant complements existing 6-fluoro, 5-methyl, and 8-methyl analogs, enabling systematic exploration of activity cliffs and selectivity determinants across the imidazo[1,2-a]pyridine pharmacophore [2].

Development of Fluorinated Chemical Probes and Tool Compounds

Incorporate 7-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde into the synthesis of fluorinated chemical probes for target engagement studies. The 7-fluoro substitution introduces a 19F NMR handle that can facilitate binding studies and conformational analysis, while the C3-aldehyde group provides a synthetic entry point for attaching linker moieties or reporter tags. The distinct molecular weight (164.14 g/mol) and formula (C8H5FN2O) facilitate unambiguous identification by LC-MS during probe characterization and validation [1][2].

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